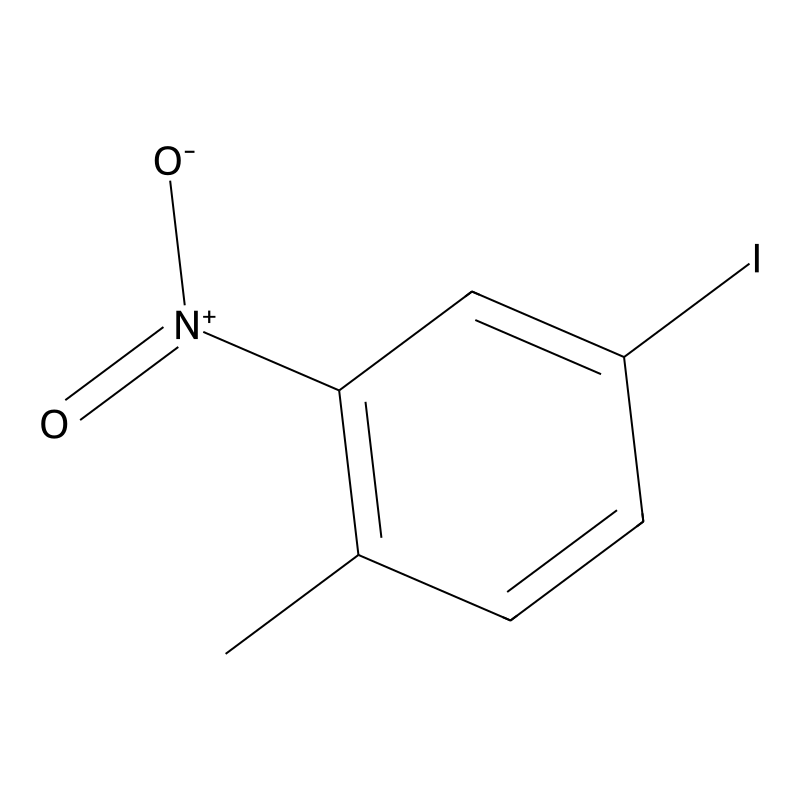

4-Iodo-2-nitrotoluene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Iodo-2-nitrotoluene has the molecular formula C7H6INO2 and a molecular weight of approximately 263.034 g/mol. It is classified as an aromatic compound due to its benzene ring structure, which contains both an iodine atom and a nitro group attached to the toluene backbone. This compound is recognized for its potential as an intermediate in organic synthesis and its unique reactivity profile .

4-INT itself is not reported to have a specific mechanism of action in biological systems. Its significance lies in its role as a precursor molecule for the synthesis of other compounds that may have biological activity.

- As a nitroaromatic compound, it is likely to be an irritant and should be handled with gloves and appropriate personal protective equipment [].

- Organic compounds in general can be flammable. While specific data on flammability of 4-INT is not available, it is advisable to handle it with caution and keep it away from heat sources.

Synthesis of Organic Compounds

4-Iodo-2-nitrotoluene is a chemical intermediate used in the synthesis of various organic compounds. One specific example is its role in the production of 3-(4-methyl-3-nitro-phenyl)-1H-indole, a heterocyclic compound with potential applications in the development of pharmaceuticals [].

Here, 4-iodo-2-nitrotoluene undergoes a reaction with 2-hydrazinyl-benzaldehyde at 40°C to form the desired product [].

Other Potential Applications

While research specific to 4-iodo-2-nitrotoluene's applications is limited, its similar structure to other nitroaromatic compounds suggests potential in areas like:

- Material Science: Nitroaromatic compounds are known for their ability to modify the properties of polymers, potentially leading to applications in the development of new materials with specific functionalities [].

- Medicinal Chemistry: Some nitroaromatic compounds exhibit biological activities, and further research on 4-iodo-2-nitrotoluene could explore its potential for drug discovery and development [].

- Nucleophilic Substitution: The presence of the iodine atom makes it susceptible to nucleophilic attack, allowing for the synthesis of various derivatives.

- Electrophilic Aromatic Substitution: The nitro group can direct further substitutions on the aromatic ring, leading to the formation of more complex structures.

- Reduction Reactions: The nitro group can be reduced to an amine or other functional groups under appropriate conditions .

Several methods exist for synthesizing 4-iodo-2-nitrotoluene:

- Nitration of Toluene: Toluene can be nitrated using a mixture of nitric and sulfuric acids to form nitrotoluene, which can then be iodinated.

- Iodination: The introduction of iodine can be achieved through electrophilic iodination using iodine monochloride or potassium iodide in the presence of an oxidizing agent.

- Direct Synthesis: Some methods involve direct coupling reactions between iodobenzene and nitro compounds under specific conditions .

4-Iodo-2-nitrotoluene serves various roles in chemical manufacturing:

- Intermediate in Synthesis: It is used to produce other complex organic molecules, such as indoles and phenolic compounds.

- Research Chemical: It serves as a reagent in laboratories for studying reaction mechanisms and developing new synthetic pathways.

- Material Science: Its derivatives may find applications in polymers or dyes due to their unique electronic properties .

Research on interaction studies involving 4-iodo-2-nitrotoluene primarily focuses on its reactivity with nucleophiles and electrophiles. Studies indicate that the compound's reactivity can lead to various substitution products depending on the reaction conditions and reagents used. Understanding these interactions helps in optimizing synthetic routes for desired products .

Several compounds share structural similarities with 4-iodo-2-nitrotoluene. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Nitrotoluene | Contains a nitro group but lacks iodine | More common in industrial applications |

| 4-Nitrotoluene | Similar nitro group position but no iodine | Used extensively in dye production |

| 2-Iodo-4-nitrotoluene | Contains both iodine and nitro groups | Exhibits different reactivity patterns |

| 3-Iodo-2-nitrotoluene | Iodine at a different position than 4-iodo variant | May have distinct biological activities |

These comparisons highlight the uniqueness of 4-iodo-2-nitrotoluene in terms of its specific functional groups and potential applications within organic synthesis.

The synthesis of 4-iodo-2-nitrotoluene was first reported in 1897 through nitration and iodination reactions on toluene derivatives. Early work by Reverdin demonstrated the sequential introduction of nitro and iodine groups via mixed acid nitration followed by halogenation using iodine monochloride. This methodology laid the foundation for systematic studies on polyfunctional aromatic compounds during the early 20th century.

Significant advancements occurred in the 1980s when Makhon'kov and colleagues investigated its substitution reactivity, revealing preferential iodine displacement in palladium-catalyzed coupling reactions. These findings positioned the compound as a versatile building block for complex molecule assembly.

Chemical Classification and Nomenclature

4-Iodo-2-nitrotoluene belongs to the nitrohalobenzene family, classified under IUPAC nomenclature as 4-iodo-1-methyl-2-nitrobenzene. Key structural features include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆INO₂ |

| Molecular Weight | 263.03 g/mol |

| Substituent Positions | Methyl (C1), Nitro (C2), Iodo (C4) |

The numbering system follows benzene ring conventions, prioritizing nitro group positioning. Alternative names include 3-nitro-4-methylphenyl iodide and 2-nitro-4-iodotoluene, reflecting different naming approaches.

Significance in Organic Synthesis Research

This compound's synthetic utility stems from three reactive centers:

- Iodine atom: Participates in cross-coupling reactions (e.g., Suzuki-Miyaura)

- Nitro group: Enables reduction to amines or displacement reactions

- Methyl group: Provides steric and electronic modulation

Notable applications include:

- Synthesis of 3-(4-methyl-3-nitrophenyl)-1H-indole via condensation with 2-hydrazinyl-benzaldehyde

- Preparation of substituted biphenyls through palladium-catalyzed couplings

- Development of liquid crystal precursors through sequential functionalization

Research Development Timeline

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (83.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant